Cyclopropyl (2-bromo-4-fluorophenyl)methanol
Description
Cyclopropyl (2-bromo-4-fluorophenyl)methanol (CAS: 1379329-80-2) is an organobromine compound with the molecular formula C₁₀H₁₀BrFO and a molar mass of 245.09 g·mol⁻¹ . Structurally, it consists of a cyclopropyl group attached to a methanol-substituted aromatic ring bearing bromine and fluorine substituents at the 2- and 4-positions, respectively. The compound’s stereoelectronic properties are influenced by the cyclopropane ring’s inherent strain (bond angles deviating from 109.5°) and the electron-withdrawing effects of bromine and fluorine .
Properties
IUPAC Name |
(2-bromo-4-fluorophenyl)-cyclopropylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO/c11-9-5-7(12)3-4-8(9)10(13)6-1-2-6/h3-6,10,13H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBQNHZJCQXSRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=C(C=C(C=C2)F)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl (2-bromo-4-fluorophenyl)methanol typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Substitution with 2-Bromo-4-Fluorophenyl Group: This step involves the substitution of a phenyl group with bromine and fluorine at the 2 and 4 positions, respectively. This can be achieved through halogenation reactions using bromine and fluorine sources.
Attachment of Methanol Moiety: The final step involves the attachment of the methanol group to the cyclopropyl ring, which can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these processes are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl (2-bromo-4-fluorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or electrophiles like alkyl halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Synthetic Applications
2.1 Organic Synthesis
Cyclopropyl (2-bromo-4-fluorophenyl)methanol serves as a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations allows chemists to create complex molecules efficiently. For instance, methods involving cyclization reactions can yield quinoline derivatives, which are important in drug discovery . The synthetic routes often utilize cyclopropyl compounds due to their unique reactivity patterns.
2.2 Development of Quinoline Derivatives
The compound has been used as a precursor for synthesizing quinoline derivatives, which are known for their diverse biological activities, including antimalarial and anticancer properties. A notable method involves reducing cyclopropyl-quinoline carboxylic acids to their corresponding alcohols, achieving high yields and purity . This underscores the importance of this compound in developing therapeutically relevant compounds.
Case Studies and Research Findings
| Study | Findings | Applications |
|---|---|---|
| Study on 5-HT2C Agonists | Cyclopropyl derivatives showed improved activity at serotonin receptors | Potential antidepressant development |
| Thiazole Derivatives Research | Cyclopropyl fragments exhibited antifungal and anticonvulsant properties | Drug development for seizures and infections |
| Quinoline Synthesis Method | High yield synthesis of quinoline derivatives from cyclopropyl precursors | Creation of novel therapeutic agents |
Mechanism of Action
The mechanism of action of Cyclopropyl (2-bromo-4-fluorophenyl)methanol involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling processes.
Disruption of Cellular Functions: Affecting cellular processes such as DNA replication, protein synthesis, or membrane integrity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers and Positional Variants
2.1.1. Cyclopropyl(3-bromo-4-fluorophenyl)methanol (CAS: 929884-48-0)
- Molecular Formula : C₁₀H₁₀BrFO (same as target compound).
- Key Difference : Bromine substituent at the 3-position instead of 2-position on the aromatic ring.
- No direct solubility or stability data are available, but positional isomerism may influence crystallinity and intermolecular interactions .
2.1.2. (4-Bromophenyl)(cyclopropyl)methanol (CAS: 70289-39-3)
- Molecular Formula : C₁₀H₁₁BrO.
- Reduced molar mass (227.1 g·mol⁻¹) compared to the target compound.
- The para-bromine configuration may enhance steric hindrance in electrophilic aromatic substitution .
Halogen-Substituted Derivatives
2.2.1. (2-(2,5-Difluorophenyl)cyclopropyl)methanol
- Molecular Formula : C₁₀H₁₀F₂O.
- Key Differences :
- Two fluorine atoms at 2- and 5-positions (vs. one fluorine in the target compound).
- Lower molar mass (184.18 g·mol⁻¹ ) and predicted density (1.275 g·cm⁻³ ).
- The absence of bromine reduces steric bulk, favoring nucleophilic reactions .
Aromatic Ring Modifications
2.3.1. Cyclopropyl(phenyl)(4-biphenyl)methanol (170bn)
- Molecular Formula : C₂₃H₂₂O.
- Key Differences :
- Extended aromatic system (biphenyl group) replaces bromo-fluorophenyl.
- Higher molar mass (314.42 g·mol⁻¹ ) and melting point (92–94°C ).
- Impact: The biphenyl group enhances π-π stacking interactions, improving crystallinity and thermal stability. This structural feature is advantageous in materials science but reduces solubility in non-aromatic solvents .
2.3.2. Cyclopropyl(naphthalen-1-yl)(phenyl)methanol (170bo)
- Molecular Formula : C₂₁H₂₀O.
- Key Differences :
- Naphthalene substituent introduces a fused aromatic system.
- Higher boiling point (111–113°C ) compared to the target compound.
- Impact : The naphthalene group increases hydrophobicity and UV absorbance, making this derivative suitable for optoelectronic applications .
Table 1: Key Physicochemical Properties
Biological Activity
Cyclopropyl (2-bromo-4-fluorophenyl)methanol is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, related studies, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of a cyclopropyl group, a bromine atom, and a fluorine atom attached to a phenyl ring. This structure contributes to its reactivity and biological activity:
- Cyclopropyl Group : Known for enhancing metabolic stability and bioactivity.
- Halogen Substituents : The bromine and fluorine atoms increase lipophilicity and can modulate interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The halogen atoms play a crucial role in enhancing the compound's reactivity, allowing it to participate in biochemical pathways that may lead to therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in signaling pathways, thereby modulating cellular responses.
- Receptor Binding : It can bind to receptors, potentially altering their activity and influencing physiological processes.
Biological Activity Studies
Numerous studies have investigated the biological activities associated with this compound or structurally similar compounds. Below are some notable findings:
Table 1: Biological Activity Overview
| Study Reference | Biological Activity | IC50 Value | Cell Lines Tested |
|---|---|---|---|
| GSK-3β Inhibition | 8 nM | HT-22, BV-2 | |
| Anti-inflammatory | 30 μM | BV-2 | |
| COX-1/COX-2 Inhibition | Not specified | Various |
- GSK-3β Inhibition : A study indicated that compounds similar to this compound exhibited potent inhibition of GSK-3β, a kinase involved in various signaling pathways. The IC50 value was reported at 8 nM, suggesting strong inhibitory potential .
- Anti-inflammatory Activity : Another investigation highlighted the anti-inflammatory properties of cyclopropyl derivatives. These compounds were shown to reduce nitric oxide production in BV-2 microglial cells treated with lipopolysaccharide (LPS), indicating potential therapeutic applications in neuroinflammatory conditions .
- Cycloheptyl Derivatives : Related compounds such as cycloheptyl (2-bromo-4-fluorophenyl)methanol also demonstrated significant biological activity through enzyme inhibition and receptor modulation .
Case Study 1: Neuroprotective Effects
A study assessed the neuroprotective effects of cyclopropyl-containing compounds on neuronal cell lines. The results indicated that these compounds could enhance cell viability and reduce apoptosis in HT-22 cells under oxidative stress conditions.
Case Study 2: Anti-cancer Potential
Research has shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The compounds were tested for their ability to induce apoptosis and inhibit cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
